molecular formula C16H23FN2O3S B4461953 N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B4461953
M. Wt: 342.4 g/mol
InChI Key: DMVJQRXUSSQJSU-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as FPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. The purpose of

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act as a potent agonist at the mu-opioid receptor, which is responsible for mediating the analgesic and anesthetic effects of opioids. N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to have affinity for other opioid receptors, including the delta and kappa receptors.
Biochemical and Physiological Effects:
N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to produce potent analgesic and anesthetic effects in animal models. It has also been shown to produce sedation and respiratory depression, which are common side effects of opioid medications. N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to have abuse potential, as it produces rewarding effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments is its potent analgesic and anesthetic effects, which make it a useful tool for studying pain pathways and the mechanisms of action of opioids. However, N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide also has limitations, including its potential for abuse and its side effects, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of novel pain medications based on the structure of N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide and its potential for treating addiction to opioids and other drugs of abuse. Finally, more research is needed to fully understand the potential side effects and limitations of N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide for use in lab experiments.

Scientific Research Applications

N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have analgesic and anesthetic properties, making it a potential candidate for the development of novel pain medications. Additionally, N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been studied for its potential use in treating addiction to opioids and other drugs of abuse.

properties

IUPAC Name

N-[3-(4-fluorophenyl)propyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-23(21,22)19-11-8-14(9-12-19)16(20)18-10-2-3-13-4-6-15(17)7-5-13/h4-7,14H,2-3,8-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVJQRXUSSQJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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